5-Aminolevulinic acid

概要

説明

アミノレブリン酸は、ヘム、クロロフィル、ビタミンB12などのテトラピロール化合物の生合成において重要な役割を果たす非タンパク質性アミノ酸です . これは、動物、植物、菌類、細菌など、さまざまな生物に存在する内因性化合物です . アミノレブリン酸は、そのユニークな特性により、医療、農業、産業で広く使用されています .

2. 製法

合成経路と反応条件: アミノレブリン酸は、化学的方法と生物学的方法によって合成することができます。 化学合成は、アミノレブリン酸シンターゼという酵素が触媒する、スクシニルCoAとグリシンの縮合反応を含む . この反応は、非光合成性真核生物のミトコンドリアで起こります .

工業生産方法: 化学合成に比べて収率が高く、環境に優しいことから、アミノレブリン酸の微生物による生産が注目されています . 光合成細菌と遺伝子組み換え微生物株は、工業生産に一般的に使用されています . このプロセスには、アミノレブリン酸の収率を高めるために、重要な酵素と代謝経路を最適化することが含まれます .

3. 化学反応解析

反応の種類: アミノレブリン酸は、酸化、還元、置換などのさまざまな化学反応を起こします .

一般的な試薬と条件:

主な生成物: これらの反応から形成される主な生成物には、ポルフォビリンゲン、プロトポルフィリンIX、および医療用途で使用されるさまざまなエステルが含まれます .

4. 科学研究における用途

アミノレブリン酸は、科学研究において幅広い用途があります。

準備方法

Synthetic Routes and Reaction Conditions: Aminolevulinic acid can be synthesized through chemical and biological methods. The chemical synthesis involves the condensation of succinyl-CoA and glycine, catalyzed by the enzyme aminolevulinic acid synthase . This reaction occurs in the mitochondria of non-photosynthetic eukaryotes .

Industrial Production Methods: Microbial production of aminolevulinic acid has gained attention due to its higher yields and eco-friendly nature compared to chemical synthesis . Photosynthetic bacteria and engineered microbial strains are commonly used for industrial production . The process involves optimizing key enzymes and metabolic pathways to enhance the yield of aminolevulinic acid .

化学反応の分析

Types of Reactions: Aminolevulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Aminolevulinic acid can be oxidized to form porphobilinogen, a precursor in the heme biosynthesis pathway.

Reduction: It can be reduced to form different derivatives used in photodynamic therapy.

Substitution: Aminolevulinic acid can undergo substitution reactions to form various esters and amides.

Major Products: The major products formed from these reactions include porphobilinogen, protoporphyrin IX, and various esters used in medical applications .

科学的研究の応用

Medical Applications

1. Photodynamic Therapy (PDT)

5-ALA is widely recognized for its application in photodynamic therapy, particularly in treating various cancers. Upon administration, 5-ALA is converted into protoporphyrin IX (PPIX), which accumulates in cancer cells. When exposed to specific wavelengths of light, PPIX generates reactive oxygen species that selectively destroy tumor cells.

- Clinical Studies :

- Basal Cell Carcinoma : A study demonstrated that 5-ALA-mediated PDT effectively treated superficial basal cell carcinoma, showing promising results in terms of tumor reduction and patient safety .

- Bladder Cancer : The derivative methylaminolevulinate (MAL), derived from 5-ALA, has been approved for improving the detection of superficial bladder cancer .

2. Diagnostic Applications

5-ALA is utilized as a fluorescence agent to enhance the visualization of tumors during surgical procedures. Its ability to selectively accumulate in neoplastic tissues allows for better delineation between healthy and diseased tissues.

- Case Study : Research indicates that fluorescence-guided surgery using 5-ALA significantly improves the resection rates of malignant gliomas compared to conventional methods .

3. Dermatology

In dermatology, 5-ALA is employed for treating actinic keratosis and acne vulgaris. Its topical application leads to selective destruction of abnormal skin cells through photodynamic mechanisms.

Agricultural Applications

1. Plant Growth Promotion

5-ALA has been shown to enhance plant growth by regulating physiological processes such as seed germination and fruit development. It acts as a signaling molecule that stimulates chlorophyll synthesis and improves photosynthetic efficiency.

- Research Findings : Studies have reported that foliar application of 5-ALA increases crop yield and quality by enhancing nutrient uptake and stress tolerance .

2. Animal Feed Additive

In livestock, 5-ALA is used as a feed additive to improve iron status and enhance immune responses. This application is particularly beneficial in preventing anemia in animals.

Comparative Effectiveness Table

| Application Area | Specific Use | Outcomes/Benefits |

|---|---|---|

| Medical | Photodynamic Therapy | Effective tumor reduction; minimal side effects |

| Diagnostic Imaging | Improved tumor visualization during surgery | |

| Dermatology | Treatment of actinic keratosis and acne | |

| Agricultural | Plant Growth Promotion | Increased yield; enhanced stress tolerance |

| Animal Feed Additive | Improved iron status; enhanced immunity |

作用機序

類似化合物との比較

アミノレブリン酸は、テトラピロール化合物の生合成における前駆体としての役割を果たすという点でユニークです . 類似の化合物には次のものがあります。

ポルフォビリンゲン: ヘム生合成経路における別の中間体.

プロトポルフィリンIX: アミノレブリン酸代謝の直接生成物.

メチルアミノレブリン酸: 光線力学療法で使用される誘導体.

生物活性

5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid that serves as a precursor in the biosynthesis of heme and has gained significant attention for its diverse biological activities. This article explores the various biological effects of 5-ALA, its therapeutic applications, and the underlying mechanisms through which it exerts its effects.

Overview of this compound

5-ALA is a key intermediate in the biosynthetic pathway of tetrapyrroles, including heme, which is essential for various biological functions such as oxygen transport and electron transfer in cellular respiration. This compound has been utilized in photodynamic therapy (PDT) and fluorescence-guided surgery (FGS), particularly in oncology.

-

Mitochondrial Activity :

- 5-ALA has been shown to enhance mitochondrial metabolism, reduce oxidative stress, and promote apoptosis in cancer cells. Studies indicate that treatment with 5-ALA leads to increased production of reactive oxygen species (ROS), which can induce apoptosis in tumor cells while sparing normal cells .

- In a murine model, 5-ALA administration resulted in improved mitochondrial function and reduced inflammatory responses, suggesting its potential as a therapeutic agent for diseases associated with mitochondrial dysfunction .

- Anti-inflammatory Effects :

-

Photodynamic Therapy :

- 5-ALA is widely used in PDT due to its ability to selectively accumulate in malignant tissues. Upon exposure to light, it generates cytotoxic singlet oxygen, leading to tumor cell death. Clinical studies have shown that 5-ALA enhances tumor resection rates and improves progression-free survival in patients with high-grade gliomas .

Case Study: Hidradenitis Suppurativa

A study evaluated the efficacy of photodynamic therapy using 5-ALA in patients with hidradenitis suppurativa. The results indicated significant improvements in disease severity and quality of life metrics after treatment, demonstrating the compound's potential beyond oncology .

Case Study: Glioma Resection

In a clinical trial involving patients with malignant gliomas, the use of 5-ALA for fluorescence-guided surgery led to a higher rate of complete tumor resection compared to conventional methods. The study reported a median overall survival of 14.2 months post-surgery, highlighting the effectiveness of 5-ALA in surgical oncology .

Safety Profile

The safety profile of 5-ALA has been extensively studied. It is generally well-tolerated with minimal side effects when administered at low doses. Long-term studies have indicated that both low-dose oral supplementation and high-dose applications for PDT are safe for human use .

Comparative Data on Efficacy

特性

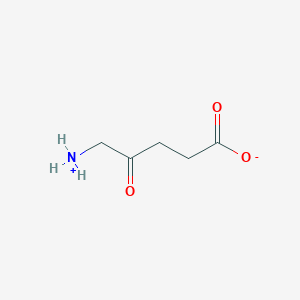

IUPAC Name |

5-amino-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXJTSGNIOSYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048490 | |

| Record name | Aminolevulinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminolevulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

18.6 [ug/mL] (The mean of the results at pH 7.4), Very soluble, 1000 mg/mL at 25 °C | |

| Record name | SID56322917 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aminolevulinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Aminolevulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

According to the presumed mechanism of action, photosensitization following application of aminolevulinic acid (ALA) topical solution occurs through the metabolic conversion of ALA to protoporphyrin IX (PpIX), which accumulates in the skin to which aminolevulinic acid has been applied. When exposed to light of appropriate wavelength and energy, the accumulated PpIX produces a photodynamic reaction, a cytotoxic process dependent upon the simultaneous presence of light and oxygen. The absorption of light results in an excited state of the porphyrin molecule, and subsequent spin transfer from PpIX to molecular oxygen generates singlet oxygen, which can further react to form superoxide and hydroxyl radicals. Photosensitization of actinic (solar) keratosis lesions using aminolevulinic acid, plus illumination with the BLU-UTM Blue Light Photodynamic Therapy Illuminator (BLU-U), is the basis for aminolevulinic acid photodynamic therapy (PDT). | |

| Record name | Aminolevulinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

106-60-5 | |

| Record name | 5-Aminolevulinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminolevulinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminolevulinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminolevulinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOLEVULINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88755TAZ87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminolevulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156-158 °C, 156 - 158 °C | |

| Record name | Aminolevulinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Aminolevulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。